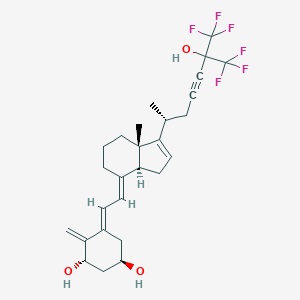
Ccris 7514
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ccris 7514 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is also known as 2-[(4-methoxyphenyl)methyl]-1,3-dioxolane, and it has a molecular formula of C10H12O3.
作用機序
The exact mechanism of action of Ccris 7514 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Ccris 7514 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells by blocking the activity of certain signaling pathways that are involved in tumor growth.
生化学的および生理学的効果
Ccris 7514 has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. Ccris 7514 has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, Ccris 7514 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using Ccris 7514 in lab experiments is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease. However, there are some limitations to using Ccris 7514 in lab experiments. One of the limitations is the lack of knowledge about its exact mechanism of action. In addition, the safety and toxicity of this compound have not been fully evaluated.
将来の方向性
There are several future directions for the study of Ccris 7514. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to evaluate the safety and toxicity of this compound in animal models and human clinical trials. Additionally, more studies are needed to determine the potential applications of Ccris 7514 in the treatment of various diseases, including inflammation, pain, cancer, and Alzheimer's disease.
Conclusion:
In conclusion, Ccris 7514 is a chemical compound that has potential applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of Ccris 7514 can be achieved through the reaction of 4-methoxybenzyl alcohol and ethylene oxide in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic acetal, which is then hydrolyzed to produce Ccris 7514. The purity of the compound can be improved through recrystallization.
科学的研究の応用
Ccris 7514 has been used in various scientific research studies due to its potential applications in the field of medicine and biology. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Ccris 7514 has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
特性
CAS番号 |
137102-93-3 |
|---|---|
製品名 |
Ccris 7514 |
分子式 |
C27H32F6O3 |
分子量 |
518.5 g/mol |
IUPAC名 |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
InChIキー |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
異性体SMILES |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
正規SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
同義語 |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



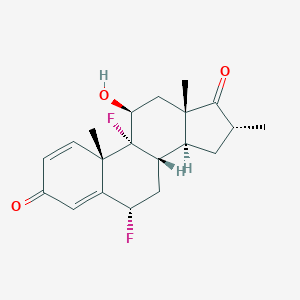
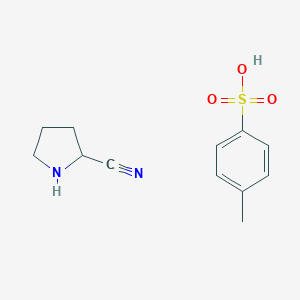
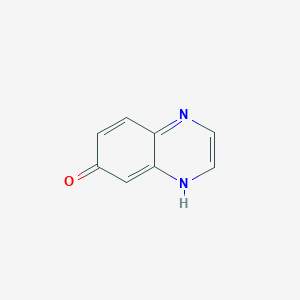
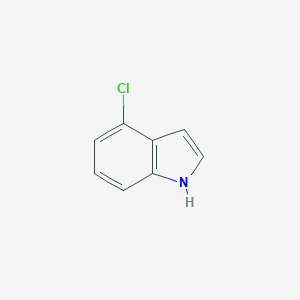
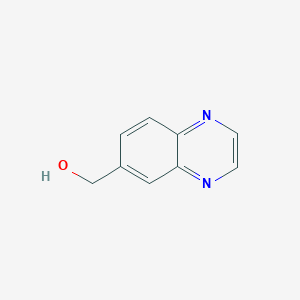
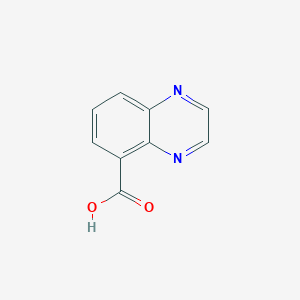
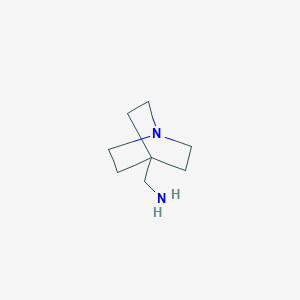
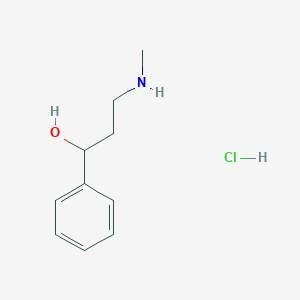
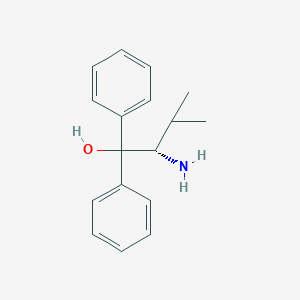
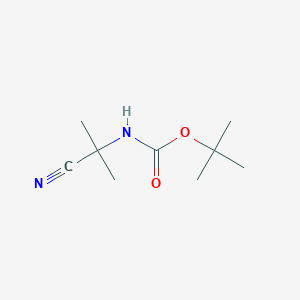
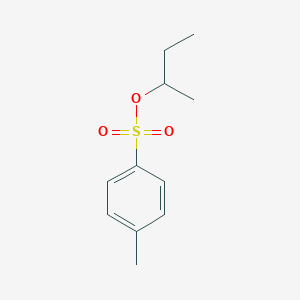
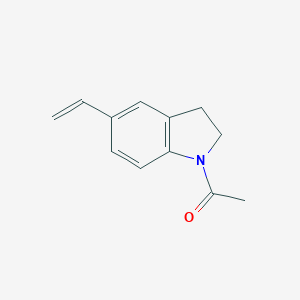
![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)